molecular formula C13H20Br2N2O B1247169 Purpurealidin E

Purpurealidin E

Cat. No.: B1247169
M. Wt: 380.12 g/mol
InChI Key: DLVXRTCGFCRTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purpurealidin E is a bromotyrosine alkaloid, a class of compounds originally isolated from marine sponges of the order Verongida, such as Pseudoceratina purpurea . This compound serves as a crucial synthetic intermediate and scaffold for developing novel analogs with targeted biological activity . Researchers utilize this compound and its derivatives primarily in oncology and ion channel research. Structurally, it features bromine substituents at the central phenyl ring, which have been shown to enhance activity on specific cancer-relevant targets . Its main research value lies in its activity as a modulator of the potassium channel KV10.1 (hEag1), an established cancer target due to its ectopic expression in over 70% of human tumors . Inhibitors of this channel, derived from lead compounds like this compound, are investigated as potential anticancer drug candidates for their ability to induce apoptosis in various cell lines . Furthermore, simplified analogs inspired by the Purpurealidin structure have also demonstrated potent inhibitory effects on the cardiac T-type calcium channel CaV3.1, indicating broader utility in cardiovascular and electrophysiology studies . The mechanism of action for its most potent analog involves shifting the activation curve of KV10.1 to more negative potentials and inducing apparent inactivation . This compound is defined by the IUPAC name 3-[4-(2-aminoethyl)-2,6-dibromophenoxy]-N,N-dimethylpropan-1-amine, with a molecular formula of C13H20Br2N2O and a molecular weight of 380.12 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20Br2N2O

Molecular Weight

380.12 g/mol

IUPAC Name

3-[4-(2-aminoethyl)-2,6-dibromophenoxy]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C13H20Br2N2O/c1-17(2)6-3-7-18-13-11(14)8-10(4-5-16)9-12(13)15/h8-9H,3-7,16H2,1-2H3

InChI Key

DLVXRTCGFCRTMZ-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=C(C=C(C=C1Br)CCN)Br

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1Br)CCN)Br

Synonyms

purpurealidin E

Origin of Product

United States

Natural Occurrence and Biosynthetic Considerations

Isolation Sources and Marine Organisms

Purpurealidin E and structurally related compounds have been isolated from marine sponges belonging to the order Verongiida. mdpi.comnih.gov These sponges are known to produce a wide array of secondary metabolites, including numerous bromotyrosine alkaloids. researchgate.net

The primary source organism for this compound is the marine sponge Pseudoceratina purpurea. mdpi.comnih.govcuni.cz This species, which is characterized by its distinctive purple color, is a well-documented producer of various bromotyrosine alkaloids. nih.govontosight.ai Historically, this sponge has also been classified as Psammaplysilla purpurea, and much of the literature uses this synonym when reporting the isolation of these compounds. researchgate.netontosight.ainio.res.inmdpi.com Research on extracts from P. purpurea collected in locations such as the Indian coast has led to the identification of this compound among other related alkaloids. researchgate.netresearchgate.net The sponge's microbiome is believed to play a role in the production of these bioactive chemicals. wikipedia.org

The sponge Psammaplysilla purpurea is a significant source from which this compound and several novel analogous compounds, Purpurealidin A-D, F-H, and Q, have been isolated. researchgate.netnio.res.in As noted, Psammaplysilla purpurea is now taxonomically considered Pseudoceratina purpurea. ontosight.aimarinespecies.org

Sponges of the genus Aplysina are also renowned for their production of bromotyrosine alkaloids. plos.orgnih.gov While many related compounds, such as aplysamine-1 (B1665143) and aplyzanzine A, have been isolated from Aplysina species, the direct isolation of this compound itself is more definitively linked to Pseudoceratina (Psammaplysilla) purpurea. jst.go.jpnih.gov However, the chemical similarities among the metabolites of these genera underscore their close biosynthetic relationship. mdpi.com The total synthesis of this compound is often discussed in the context of alkaloids isolated from the broader Verongida order, which includes both Pseudoceratina and Aplysina. jst.go.jp

Geographic Distribution of Source Organisms

The marine sponges that produce this compound and its precursors are found in various marine environments across the globe, primarily in tropical and subtropical waters. ontosight.ainih.gov Their distribution spans the Indo-Pacific, the Atlantic Ocean, and the Caribbean Sea.

Table 1: Geographic Distribution of Source Organisms

Marine Organism Geographic Locations Depth Range Habitat
Pseudoceratina purpurea (syn. Psammaplysilla purpurea) Indo-Pacific, Atlantic, & Indian Oceans. ontosight.ai Specific sites include: Gulf of Manaar (India), marinespecies.orgmarinespecies.org Okinawa (Japan), mdpi.comresearchgate.net Palau, hawaii.edu Solomon Islands, micronesica.org Singapore, wikipedia.org Hawaii, marinespecies.org Seychelles, marinespecies.org Southern China, marinespecies.org Madagascar. marinespecies.org 1-55 meters. ontosight.aisealifebase.se Coral reefs, rocky shores, boulders, and sandy or muddy substrates. ontosight.aisealifebase.se

| Aplysina sp. | Circumtropical distribution. plos.org High diversity in the Western Atlantic (Caribbean Sea, Gulf of Mexico, Bahamas). wikipedia.orgwikipedia.org Also found in the Eastern Pacific (Mexican Pacific coast) and the Mediterranean Sea. plos.orgnih.gov | 2-40 meters. wikipedia.orgwikipedia.org | Shallow-water coral reefs, attached to hard substrates like rocks and coral rubble. nih.govwikipedia.org |

Proposed Biosynthetic Pathways of Bromotyrosine Alkaloids Leading to this compound

This compound is a bromotyrosine alkaloid, a class of metabolites derived from the amino acid L-tyrosine. nih.govhelsinki.fi The biosynthesis is a multi-step process believed to begin with the bromination of tyrosine. The synthesis of this compound and its analogs starts with tyramine (B21549), the decarboxylated form of tyrosine, as a key precursor. nih.govjst.go.jp

The proposed pathway involves the following key transformations:

Bromination: The aromatic ring of a tyrosine or tyramine precursor undergoes electrophilic bromination, catalyzed by a bromoperoxidase enzyme, to yield mono- and di-brominated intermediates. mdpi.comacs.org

Oxime Formation: The amino acid or amine precursor is oxidized to form an oxime functional group (-C=N-OH). This transformation is a critical step in the biosynthesis of many Verongida metabolites. acs.org For instance, the oxidation of O-methyl bromotyrosine methyl ester yields an oxime ester, a direct precursor in the synthesis of related alkaloids. acs.org

Amide Coupling: The final structure of this compound is assembled through the coupling of different bromotyrosine-derived units. Synthetic routes developed to mimic the natural process show the coupling of a brominated tyramine fragment with another carboxylic acid-bearing moiety. nih.govhelsinki.fi Specifically, the synthesis of this compound involves the amide coupling of a bromotyramine derivative with a second molecular component. nih.gov

This pathway highlights a modular construction where brominated tyrosine units are enzymatically modified and combined to create the complex architecture of this compound and other related marine alkaloids.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Purpurealidin A
Purpurealidin B
Purpurealidin C
Purpurealidin D
Purpurealidin F
Purpurealidin G
Purpurealidin H
Purpurealidin I
Purpurealidin J
Purpurealidin Q
Tyramine
L-tyrosine
Aplysamine-1
Aplysamine-2
Aplyzanzine A
Aplyzanzine B
Bastadins
Hemibastadins
O-methyl bromotyrosine methyl ester
16-Debromoaplysamine-4

Synthetic Methodologies for Purpurealidin E and Its Analogues

Total Synthesis Approaches for Purpurealidin E

The total synthesis of this compound has been achieved through various routes, with a notable focus on efficiency and scalability. These strategies are pivotal for providing sufficient quantities of the molecule for further chemical and biological investigations.

Key Synthetic Routes and Strategies

A prominent and efficient synthetic route to this compound commences with the commercially available amino acid, tyramine (B21549). cuni.cznih.gov This multi-step synthesis is a cornerstone for producing this compound and its derivatives.

The synthesis typically involves the following key transformations:

Bromination: The initial step is the bromination of the tyramine aromatic ring. This is a critical step that introduces the characteristic bromine atoms found in many marine-derived alkaloids. nih.govplos.org

Protection of the Amino Group: To prevent unwanted side reactions in subsequent steps, the primary amine of the tyramine is protected, often using a tert-butyloxycarbonyl (Boc) group. nih.govplos.org

O-Alkylation: The phenolic hydroxyl group is then alkylated. This step is crucial for introducing the N,N-dimethylpropylamino side chain characteristic of this compound. nih.gov

Deprotection: The final step involves the removal of the Boc protecting group to yield this compound. nih.govplos.org

Chemical Derivatization and Analogue Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide array of analogues. These chemical modifications are aimed at exploring structure-activity relationships and developing compounds with improved or novel biological activities.

Amide Coupling Strategies

A primary strategy for generating this compound analogues is through amide bond formation. nih.govplos.org This involves coupling the primary amine of this compound with various carboxylic acids.

Several coupling reagents and conditions have been explored to optimize this reaction:

EDC-mediated Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM) at room temperature has been successfully employed. nih.govplos.org

Microwave Irradiation: The use of microwave irradiation at 60°C has been shown to significantly reduce reaction times to as little as two hours for certain amide couplings. nih.govplos.org

The synthesis of simplified amide analogues of Purpurealidin I has been achieved by first preparing this compound. cuni.cz These analogues have been instrumental in studying the inhibition of the oncogenic KV10.1 potassium channel. cuni.cznih.gov

Modifications of the Bromotyramine Moiety

Alterations to the bromotyramine core of this compound have led to the creation of diverse analogues. These modifications include changes to the bromine substitution pattern and the nature of the side chain.

Key modifications include:

Synthesis of N-monomethyl derivatives: These analogues were synthesized from a dibrominated tyramine intermediate using an acid-stable trifluoroacetamide (B147638) protecting group. nih.govplos.org

Synthesis of non-brominated analogues: To study the importance of the bromine atoms for biological activity, analogues lacking bromine on the aromatic ring have been synthesized. nih.gov

Varying the amine moiety: The N,N-dimethylpropylamino chain has been altered to investigate its role in biological activity. nih.gov

These modifications have provided valuable insights into the structure-activity relationships of this compound derivatives. For instance, it was found that the tertiary amine moiety connected to the bromotyramine is crucial for the inhibition of the KV10.1 channel. cuni.cz

Introduction of Conformational Restrictions

To enhance target selectivity and improve pharmacokinetic properties, conformational restrictions have been introduced into the flexible structure of this compound analogues. nih.govsemanticscholar.org Purpurealidin analogues exist as E-isomers with free rotation around a C-C sigma bond. nih.govsemanticscholar.org

A key strategy for introducing conformational rigidity is through spiro ring fusion . nih.govsemanticscholar.org This involves creating a spirocyclic system, which is structurally more rigid and occupies chemical space more effectively than its open-chain counterpart. nih.govsemanticscholar.org The clavatadine scaffold has been utilized for this purpose to limit the free C-C rotation of purpurealidin analogues. nih.govsemanticscholar.org This approach aims to improve selectivity towards specific biological targets, such as cancer cells. nih.govsemanticscholar.org

Synthetic Challenges and Future Directions in Chemical Synthesis

The chemical synthesis of this compound and its analogues, while achievable, is accompanied by several challenges that can impact reaction efficiency, yield, and purity. Concurrently, the promising biological activities of these compounds, particularly as potential anticancer agents, are driving future synthetic efforts toward the creation of novel, more potent, and selective derivatives.

A significant hurdle in the synthesis of this compound analogues lies in the purification of the final products. plos.org Reports indicate that the purification of amide analogues can be particularly challenging, with standard methods such as combined acid-base extraction and automated flash chromatography (Biotage) proving unsuccessful in some cases, leading to low yields of the desired compounds. plos.org This suggests that the physicochemical properties of these molecules may complicate their separation from reaction mixtures and byproducts.

A paramount challenge in the synthesis of more complex analogues, especially those incorporating features like spirocyclic systems, is the control of stereochemistry. nih.govunimi.it The creation of these structurally rigid and three-dimensionally complex scaffolds often requires sophisticated stereoselective methods to ensure the desired spatial arrangement of atoms, which is crucial for biological activity. unimi.it

Looking forward, the primary impetus for the continued synthesis of this compound derivatives is the development of novel analogues with therapeutic potential, particularly as anticancer agents. helsinki.finih.govresearchgate.net A major focus of future research is the exploration of these compounds as inhibitors of the KV10.1 potassium channel, which is considered a promising target for cancer therapy. plos.orghelsinki.finih.gov

Future synthetic strategies will likely concentrate on the following key areas:

Structure-Activity Relationship (SAR) Studies: A crucial direction is the systematic synthesis of new analogues to build a comprehensive understanding of the relationship between their chemical structure and biological activity. plos.org Initial studies have already provided insights, suggesting for example that bromine substituents on the central phenyl ring and the presence of a methoxy (B1213986) group on a distal phenyl ring may enhance the inhibitory activity against KV10.1. plos.orghelsinki.finih.gov

Exploration of Conformationally Restricted Analogues: To enhance selectivity and potency, the synthesis of more structurally rigid analogues is a promising avenue. nih.gov Introducing conformational constraints, such as through the formation of spirocyclic systems, can lead to a more defined three-dimensional structure that may bind more specifically to the target protein. nih.gov This represents a challenging but potentially rewarding direction for future synthetic endeavors.

Advanced Analytical Techniques for Characterization

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in determining the chemical structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule like Purpurealidin E, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the atoms.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together fragments of the molecule.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the molecular fragments and identifying quaternary carbons (carbons with no attached protons).

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and not based on reported experimental data)

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations Key COSY Correlations
1 - ~150.0 H-3', H-5' -
2 - ~115.0 H-3', H-5' -
3 7.5 (s) ~135.0 H-5' -
4 - ~130.0 H-7, H-3', H-5' -
5 7.5 (s) ~135.0 H-3' -
6 - ~115.0 H-3', H-5' -
7 3.0 (t) ~35.0 H-8 H-8
8 3.2 (t) ~40.0 H-7 H-7
1' 4.1 (t) ~68.0 H-2', H-3' H-2'
2' 2.2 (m) ~28.0 H-1', H-3' H-1', H-3'
3' 3.5 (t) ~55.0 H-2', H-4', H-5' H-2'
4' 2.8 (s) ~45.0 H-3' -

Mass Spectrometry (MS and MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules like this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The presence of two bromine atoms in this compound would result in a characteristic isotopic pattern in the mass spectrum.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to provide structural information. The fragmentation pattern can help to confirm the connectivity of the different parts of the molecule. For this compound, fragmentation would likely occur at the ether linkage and along the side chains.

Expected Mass Spectrometry Data for this compound

Technique Ionization Mode Observed m/z Interpretation
HR-ESI-MS Positive [M+H]⁺ Molecular ion peak for C₁₃H₂₁Br₂N₂O⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, specific bonds can be identified. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for N-H bonds in the amine, C-H bonds of the aromatic ring and alkyl chains, C-N bonds, and the C-O ether linkage.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3300 N-H stretch Primary amine
3100-3000 C-H stretch Aromatic
2950-2850 C-H stretch Aliphatic
1600-1450 C=C stretch Aromatic ring
1250-1000 C-O stretch Aryl-alkyl ether

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions. It is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of a substituted benzene (B151609) ring.

Expected UV-Vis Absorption Maxima for this compound

Solvent λmax (nm) Chromophore

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and purification of natural products from complex mixtures.

High-Performance Liquid Chromatography (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For the final purification and analysis of this compound, reversed-phase HPLC would likely be used, where a nonpolar stationary phase is used with a polar mobile phase. A Diode Array Detector (DAD) can be coupled with HPLC to provide UV-Vis spectra of the separated compounds as they elute, which aids in their identification.

Typical HPLC Conditions for this compound Analysis

Parameter Condition
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile (B52724) (often with a modifier like formic acid or trifluoroacetic acid)
Detection Diode Array Detector (DAD) monitoring at ~280 nm

Column Chromatography and Thin-Layer Chromatography (TLC)

Chromatographic techniques are fundamental tools for the separation and purification of individual compounds from complex mixtures. umass.edu Column chromatography and Thin-Layer Chromatography (TLC) are classic adsorption chromatography methods that operate on the principle of differential partitioning of components between a stationary phase and a mobile phase. khanacademy.orgresearchgate.net

Column Chromatography serves as a preparative technique to isolate pure compounds from an extract. youtube.com In this method, a solid stationary phase, most commonly silica (B1680970) gel, is packed into a vertical glass column. researchgate.netyoutube.com The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. youtube.com Compounds within the extract move down the column at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase, enabling their separation into distinct fractions. primescholars.com The efficiency of separation can be optimized by adjusting parameters such as the type of adsorbent, the polarity of the solvent system, and the flow rate. nih.gov

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used to monitor the progress of reactions, determine the number of components in a mixture, and assess the purity of a compound. umass.edulibretexts.org It involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent, typically silica gel. umass.edu The plate is then placed in a sealed chamber with a shallow pool of a solvent (mobile phase). As the solvent ascends the plate via capillary action, it carries the sample components with it at different rates, resulting in their separation. khanacademy.org The separated spots are visualized, often using UV light or chemical staining agents, and their positions are quantified by calculating the retention factor (Rf) value. umass.eduhplc.sk

Table 1: Overview of Chromatographic Separation Techniques Data presented in this table is interactive and can be sorted by clicking on the column headers.

Technique Primary Use Stationary Phase (Common) Mobile Phase Key Parameter
Column Chromatography Purification & Isolation Silica Gel, Alumina Organic Solvents (e.g., Hexane, Ethyl Acetate) Elution Profile

| Thin-Layer Chromatography (TLC) | Purity Assessment, Reaction Monitoring | Silica Gel, Alumina | Organic Solvents (e.g., Hexane, Ethyl Acetate) | Retention Factor (Rf) |

Combined Analytical Approaches (e.g., LC-MS, GC-MS)

To obtain detailed structural information, chromatographic techniques are often coupled with spectrometric methods. These "hyphenated techniques" provide comprehensive data on the molecular weight and fragmentation patterns of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This combination allows for the analysis of complex mixtures, providing information on the molecular weight of each separated component. mdpi.com The separated compounds from the LC column are introduced into the mass spectrometer, where they are ionized. The mass-to-charge ratio (m/z) of the resulting ions and their fragments are measured, which helps in the tentative identification and structural elucidation of the compounds. nih.gov LC-MS is particularly useful for the analysis of non-volatile and thermally unstable compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique that pairs the separation power of gas chromatography with the sensitive detection of mass spectrometry. phytopharmajournal.com It is ideal for the analysis of volatile and semi-volatile compounds. mdpi.com In GC-MS, the sample is vaporized and separated into its components as it passes through a capillary column. nih.gov Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing the spectrum to established libraries. researchgate.netmdpi.com For non-volatile compounds, a derivatization step can be employed to make them suitable for GC-MS analysis. mdpi.com

Table 2: Summary of Combined Analytical Approaches Data presented in this table is interactive and can be sorted by clicking on the column headers.

Technique Principle Type of Information Provided Typical Application
LC-MS Separates based on polarity, detects by mass Molecular Weight, Fragmentation Patterns, Retention Time Analysis of non-volatile compounds, flavonoids, and complex plant extracts. rsc.org

| GC-MS | Separates based on boiling point/volatility, detects by mass | Molecular Weight, Fragmentation Patterns, Retention Time | Analysis of volatile compounds, essential oils, and fatty acids. nih.govnih.gov |

Pharmacological and Mechanistic Research of Purpurealidin E Analogues

Modulation of Ion Channels

Research has primarily focused on two major classes of ion channels: voltage-gated potassium channels and T-type calcium channels, revealing distinct mechanisms of modulation.

Voltage-Gated Potassium Channels (e.g., KV10.1 / hEag1)

The human ether-à-go-go 1 (hEag1 or KV10.1) channel, a voltage-gated potassium channel, is a prominent target for these analogues due to its limited expression in healthy tissues outside the brain and its overexpression in a majority of human cancers. cuni.czscispace.comresearchgate.net

Electrophysiological studies, primarily using the two-electrode voltage-clamp technique on Xenopus oocytes expressing KV10.1 channels, have been instrumental in characterizing the inhibitory effects of Purpurealidin E analogues. scispace.com In one study, a library of 27 synthesized purpurealidin analogues was screened for their ability to inhibit KV10.1. scispace.com The inhibitory effects were quantified by measuring the reduction in potassium current in the presence of the compounds.

The screening revealed that structural features, such as bromine substituents on the central phenyl ring and a methoxy (B1213986) group on the distal phenyl ring, tended to enhance the inhibitory activity against KV10.1. scispace.com The most potent compound identified in this series was analogue 5 , which demonstrated significant current inhibition. scispace.com The inhibition by analogue 5 was found to be concentration-dependent and voltage-dependent; the inhibitory effect increases as the membrane is depolarized and more channels transition to the open state. scispace.com Near the activation threshold, minimal inhibition is observed, but it increases rapidly as the channels open. scispace.com

Inhibitory Effects of Selected Purpurealidin Analogues on KV10.1 Channels

Data from a screening of 27 analogues at a concentration of 40 μM. Current inhibition was measured using two-electrode voltage clamp on KV10.1-expressing oocytes. scispace.com

AnalogueAverage Current Inhibition (%) at 40 μM
Analogue 570 ± 5%
Analogue 1762 ± 5%
Analogue 2159 ± 3%
Analogue 149 ± 3%
Analogue 2548 ± 3%

Further studies on other series of analogues, such as diarylamine derivatives, have identified compounds with even higher potency, reaching nanomolar IC₅₀ values. For instance, compounds 17a and 18b inhibited the KV10.1 channel with IC₅₀ values of 568 nM and 214 nM, respectively. nih.gov

Investigations into the mechanism of action reveal that this compound analogues primarily act as gating modifiers rather than simple pore blockers for the KV10.1 channel. helsinki.fimdpi.com The most potent analogue from one study, compound 5 , was found to shift the voltage-dependence of activation to more negative potentials and induce an apparent inactivation of the channel, a feature not intrinsic to KV10.1. helsinki.fiscispace.com This modification of the channel's gating properties is a hallmark of interaction with the voltage-sensor domain (VSD), which detects changes in membrane potential. nih.gov

To confirm the binding site, competition experiments were conducted with mibefradil, a known KV10.1 gating modifier that binds to the VSD. helsinki.fimdpi.com The results suggested that purpurealidin analogue 5 likely binds to the same site on the VSD as mibefradil. helsinki.fi This approach of targeting the VSD is considered a promising strategy for achieving selectivity, as the pore region of KV10.1 shares high structural similarity with other channels like hERG, making selective pore blockage challenging. nih.govmdpi.com While the precise location of the binding site within the VSD for these analogues has not been fully elucidated, it is believed to be on the extracellular side of the channel. mdpi.com

Selectivity Profiling Against Other Ion Channels (e.g., hERG channels)

A significant challenge in the development of ion channel modulators, including purpurealidin analogues, is achieving selectivity for the intended target over other ion channels. A critical off-target is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as its inhibition can lead to serious cardiac arrhythmias.

Research has shown that achieving selectivity for targets like the KV10.1 or CaV3.1 channels over hERG is a persistent issue for this class of compounds. researchgate.netnih.gov A selectivity screening of purpurealidin analogues that were identified as potent inhibitors of the CaV3.1 channel revealed that they are also active on hERG channels. researchgate.netnih.govvliz.beuni-lj.si For instance, four potent CaV3.1-inhibiting analogues (compounds 74, 76, 79, and 99) also demonstrated activity against hERG. researchgate.netnih.govvliz.be Similarly, a potent KV10.1 inhibitor, analogue 5, was also found to inhibit hERG channels by 57.6 ± 3.4%. researchgate.net This lack of selectivity suggests that the effects of these compounds in cellular models cannot be attributed solely to their action on a single channel type. researchgate.net

The structural similarity between the pore regions of channels like KV10.1 and hERG makes developing selective pore-blocking small molecules difficult. nih.gov However, the voltage-sensor domain (VSD) shows greater diversity between these channels, suggesting that targeting the VSD could be a more effective strategy for achieving selectivity. nih.gov Natural bromotyrosine purpurealidin I analogues are among the few small molecules known to bind to the VSD, making them valuable starting points for designing more selective KV10.1 inhibitors. nih.gov While structural optimization has in some cases increased the potency for KV10.1, the potency for hERG has remained, highlighting the ongoing challenge of selectivity. nih.gov

Cellular Pathway Interventions (Beyond Ion Channels)

Beyond direct ion channel modulation, research into purpurealidin analogues has explored their impact on fundamental cellular pathways, including apoptosis, cell proliferation, and the modulation of key enzymes and receptors.

Apoptosis Induction in Cellular Models (e.g., caspase-3/7 activity)

Several studies indicate that purpurealidin analogues can induce programmed cell death, or apoptosis. One of the most potent KV10.1-inhibiting this compound analogues, compound 5, was shown to be cytotoxic and to induce apoptosis in all evaluated cancerous and non-cancerous cell lines. helsinki.fihelsinki.fi The induction of the apoptotic pathway was confirmed by the detection of caspase-3/7 activity following treatment with the compound. helsinki.fi

Further investigation into a KV10.1 inhibitor, analogue 1, demonstrated that it could induce significant apoptosis in tumor spheroids of Colo-357 cells. nih.gov This suggests that the anticancer effects of these analogues are mediated, at least in part, by triggering this cell death mechanism.

Inhibition of Cell Proliferation and Growth in Cellular Models

Purpurealidin analogues have demonstrated significant cytotoxic and antiproliferative activity across various cancer cell lines. cuni.cz The natural product Purpurealidin I and its synthetic derivatives have been evaluated for their ability to inhibit the growth of the human malignant melanoma cell line A-375 and have been compared against normal human skin fibroblast cells (Hs27) to assess selectivity. mdpi.com

Purpurealidin I (compound 1) itself showed cytotoxicity to melanoma cells with a CC50 of 4.3 µM but displayed low selectivity (Selectivity Index, SI = 1.2). mdpi.comresearchgate.net Its dimethylated analogue (compound 29) was similarly potent (CC50 = 6.3 µM) but also lacked selectivity (SI = 0.7). mdpi.com Interestingly, simplified analogues where the tyramine (B21549) portion of the molecule was removed or replaced retained cytotoxic activity. mdpi.comresearchgate.net For example, replacing the tyramine fragment with an aniline (B41778) moiety (compound 36) resulted in a CC50 of 4.7 µM and, notably, the best improvement in selectivity with an SI of 4.1. mdpi.com This indicates that the tyramine part of the structure is not essential for the cytotoxic effect. mdpi.com However, most of the synthesized compounds demonstrated general cytotoxicity with selectivity indices below 2. mdpi.com

Table 1: Cytotoxicity of Selected Purpurealidin Analogues

CompoundDescriptionCC₅₀ in A-375 (µM)CC₅₀ in Hs27 (µM)Selectivity Index (SI)
Purpurealidin I (1)Natural Product4.35.01.2
Compound 29Dimethylated Purpurealidin I analog6.34.30.7
Compound 31Simplified analog (benzyl amine)12.412.21.0
Compound 36Simplified analog (aniline moiety)4.719.34.1
CamptothecinPositive Control0.0050.0122.4

Influence on Mitosis and Microtubule Assembly

Microtubules are crucial components of the cell's cytoskeleton and form the mitotic spindle, which is essential for chromosome segregation during cell division (mitosis). assaygenie.comwikipedia.orgresearchgate.net Consequently, agents that interfere with microtubule dynamics are potent anticancer drugs. assaygenie.comexbio.cz While some marine sponge metabolites are known to inhibit mitosis and microtubule assembly, direct evidence demonstrating this specific mechanism of action for this compound or its studied analogues is currently lacking in the reviewed literature. cuni.cz The anticancer activity of some related compounds, such as combretastatin (B1194345) A-4, has been linked to the suppression of tubulin polymerization; however, this was reported in a distinct project from the work on purpurealidin analogues. cuni.cz Therefore, whether the antiproliferative and apoptotic effects of purpurealidin analogues are related to a direct influence on mitosis or microtubule assembly remains an area for future investigation.

Enzyme Modulation (e.g., histone deacetylases, DNA methyltransferases)

Epigenetic modifications, including histone acetylation and DNA methylation, are critical for regulating gene expression, and their dysregulation is a hallmark of cancer. mdpi.com Enzymes like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) are key players in this process and have become important targets for cancer therapy. frontiersin.orgresearchgate.net

While direct studies on this compound analogues are limited, research on the related bromotyrosine derivative, psammaplin A, suggests a potential mechanism. The cytotoxic activity of psammaplin A has been attributed to its ability to inhibit both HDAC and DNMT. helsinki.fipsu.ac.th This raises the possibility that purpurealidin analogues may share this mechanism of action, contributing to their observed antiproliferative and pro-apoptotic effects. However, this remains a hypothesis, and dedicated studies are required to confirm whether this compound analogues directly modulate HDAC or DNMT activity.

Receptor Interactions (e.g., peroxisome proliferator-activated receptor γ (PPARγ))

The peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor that acts as a transcription factor, playing key roles in metabolism and inflammation, and is considered a target in cancer research. japsonline.comnih.gov Natural products are a rich source of PPARγ ligands. nih.gov

Similar to the proposed enzyme modulation, the direct interaction of this compound analogues with PPARγ has not been explicitly demonstrated. However, evidence from the related marine sponge metabolite psammaplin A shows that it can act as an activator of PPARγ, which is linked to its ability to induce apoptosis in human breast cancer cells. helsinki.fi This finding suggests that interaction with PPARγ could be a plausible, yet unconfirmed, mechanism contributing to the biological activity of the broader family of bromotyrosine compounds, including purpurealidin analogues. Further investigation is needed to determine if these analogues directly engage and modulate the PPARγ signaling pathway.

Antimicrobial Activity

Analogues of this compound have been the subject of research to determine their effectiveness against various microbes.

Antibacterial Spectrum and Efficacy (e.g., against Mycobacterium tuberculosis, MRSA)

Derivatives of this compound have demonstrated a range of antibacterial activities. Certain synthetically produced metabolites derived from this compound exhibit modest inhibitory effects on slow-growing mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) between 25-50 μg/mL. nih.gov Among these, Aplyzanzine A has been identified as a particularly active compound against a wide array of bacteria. nih.gov

The search for new antibiotics is driven by the increase in resistant bacterial strains. mdpi.comnih.gov Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to many antibiotics. frontiersin.org Research into new classes of small molecules has identified compounds effective against multidrug-resistant S. aureus, including MRSA persisters, which are drug-tolerant. frontiersin.org These compounds have been shown to disrupt the bacterial cell envelope, leading to rapid eradication of MRSA. frontiersin.org

Table 1: Antibacterial Activity of Selected this compound Analogues and Other Compounds

Compound/Analogue Target Bacteria Activity/MIC Source(s)
This compound Derivatives Mycobacterium tuberculosis MIC: 25-50 μg/mL nih.gov
Aplyzanzine A Broad bacterial screen Most active in its study group nih.gov
Small Molecule Compounds Methicillin-Resistant Staphylococcus aureus (MRSA) MIC: 3.125-6.25 μg/mL frontiersin.org
Damnacanthal (C22) Mycobacterium tuberculosis MIC: <20 μg/mL frontiersin.org
Dimeric Polyacetylene (C53) Mycobacterium tuberculosis MIC: 17.88 μg/mL frontiersin.org
Synthetic Chromene (C10) Mycobacterium tuberculosis MIC: 29.13 μg/mL frontiersin.org

Antifungal Activity

Some analogues of this compound have also been evaluated for their antifungal properties. Aplyzanzine A, a derivative, has shown activity against a broad fungal screen, with MIC values two to four times lower than other related metabolites in the same study. nih.gov However, other research indicates that some this compound derivatives exhibit weak antifungal activity. helsinki.fi The marine environment is a source of compounds with a wide range of biological activities, including antifungal properties. europa.eunih.gov

Antiviral Activity (e.g., Hepatitis C Virus (HCV))

The potential antiviral activity of this compound analogues has been investigated, particularly against the Hepatitis C Virus (HCV). While this compound itself did not demonstrate antiviral activity, some of its related compounds have shown potential. helsinki.fi The development of new antiviral agents against HCV is an ongoing area of research, with various compounds being explored for their ability to inhibit viral replication and entry. nih.govnih.govscielo.br

Bioactivity Screening Methodologies (e.g., High-Throughput Screening platforms)

The discovery and development of bioactive compounds, including analogues of this compound, heavily rely on effective screening methodologies. High-Throughput Screening (HTS) is a key technology that enables the rapid testing of large libraries of molecules for biological activity. mdpi.comnih.gov HTS can be applied in various ways, including whole cell-based assays and target-based assays that focus on specific proteins or enzymes. mdpi.com

For natural products, the process often involves creating extensive libraries from sources like marine organisms, plants, and microbes. mdpi.comthieme-connect.com These libraries can then be screened for various activities, including antimicrobial and anticancer effects. thieme-connect.comeuropa.eu A significant challenge in natural product screening is the often complex mixture of compounds in extracts, which requires sophisticated methods for hit prioritization and deconvolution. rsc.org

Advanced techniques integrate HTS with other technologies, such as untargeted metabolomics, to create platforms like Compound Activity Mapping. This approach helps to directly identify the bioactive components within complex mixtures and predict their modes of action early in the discovery process. pnas.org This shifts the discovery model from a "grind and find" approach to a more targeted, hypothesis-driven one. pnas.org

Table 2: Bioactivity Screening Methodologies

Methodology Description Application Source(s)
High-Throughput Screening (HTS) Rapidly screens large libraries of molecules for bioactivity. Antibacterial drug discovery, anticancer screening. mdpi.comnih.govthieme-connect.com
Whole Cell-Based Assays Uses living cells to test for biological effects of compounds. Primary screening for agents with intrinsic activity. mdpi.com
Molecular Target-Based HTS Focuses on specific molecular targets like enzymes or proteins. Identifies compounds that interact with a known target. mdpi.com
Compound Activity Mapping Integrates HTS with untargeted metabolomics. Directly identifies bioactive compounds and their functions in complex mixtures. pnas.org

Structure Activity Relationship Sar Investigations

Impact of Substituents on Biological Activity

The biological activity of Purpurealidin E analogs is significantly influenced by the presence, type, and position of various substituents on the aromatic rings and alkyl chains. Key substituents that have been studied include bromine atoms, methoxy (B1213986) groups, and the length of alkyl chains.

Bromine Substituents: The presence of bromine atoms on the tyrosine-like core is a defining feature of many marine-derived bromotyrosine compounds, including the purpurealidin family. Research has consistently shown that these halogen substituents are critical for certain biological activities. For instance, in studies on simplified analogs of Purpurealidin I, the presence of two bromine atoms on the tyrosine-derived portion was found to be essential for cytotoxic activity against human malignant melanoma cells. mdpi.com Analogs that were non-halogenated or only had a single bromine atom were found to be inactive. mdpi.com This highlights the critical role of the dibrominated pattern for cytotoxicity. Similarly, in the context of KV10.1 potassium channel inhibition, bromine substituents on the central phenyl ring of purpurealidin analogs were found to enhance their activity. helsinki.fiscispace.com

Methoxy Groups: The methoxy group, particularly on the distal phenyl ring, has been identified as another important contributor to the biological activity of purpurealidin analogs. Studies on KV10.1 channel modulators revealed that the presence of a methoxy group on the distal phenyl ring appeared to enhance the inhibitory activity. helsinki.fiscispace.com This suggests that electronic effects and potential hydrogen bonding capabilities of the methoxy group contribute favorably to the interaction with the biological target.

Alkyl Chains: The length and nature of alkyl chains, particularly those linking different parts of the molecule, also play a role in modulating activity. In the investigation of Purpurealidin I derivatives, it was observed that there was no significant difference in cytotoxic effect between compounds with a longer or shorter alkyl chain attached to the tyramine (B21549) part. mdpi.com This finding was significant as it suggested that the long alkyl chain might not be essential for cytotoxicity, opening avenues for the design of structurally simpler, yet potent, analogs. mdpi.com

The following table summarizes the impact of key substituents on the biological activity of Purpurealidin analogs based on published research findings.

SubstituentPositionImpact on Biological ActivityFinding Source(s)
Bromine Tyrosine-like coreTwo bromine atoms are essential for cytotoxic activity. Non-halogenated or mono-halogenated analogs were inactive. mdpi.com
Central phenyl ringBromine substitution enhances inhibitory activity on the KV10.1 potassium channel. helsinki.fiscispace.com
Methoxy Group Distal phenyl ringA methoxy group appears to enhance inhibitory activity on the KV10.1 potassium channel. helsinki.fiscispace.com
Alkyl Chain Connecting tyramine moietyThe length of the alkyl chain (longer vs. shorter) did not significantly alter cytotoxic activity, suggesting it is not essential for this particular effect. mdpi.com

Role of Core Structure and Linkers on Activity and Selectivity

The core structure of purpurealidins is based on a bromotyrosine unit. SAR studies have revealed that modifications to this core can lead to significant changes in activity. A pivotal finding was that the entire tyramine fragment of Purpurealidin I is not strictly necessary for cytotoxic activity. mdpi.com Simplified analogs where the tyramine portion was replaced with simpler moieties, such as an aniline (B41778) group or a benzylamine (B48309) with a one-carbon chain, retained their cytotoxic effects. mdpi.com This indicates that the bromotyrosine-derived core containing the hydroxylamine (B1172632) linker is the primary pharmacophore responsible for cytotoxicity.

Furthermore, modifications aimed at simplifying the structure have led to improvements in selectivity. For example, while Purpurealidin I itself showed no selectivity between cancerous and non-cancerous cells, a simplified analog incorporating a pyridin-2-yl group demonstrated a notable improvement in selectivity. mdpi.com The position of the nitrogen within the pyridine (B92270) ring was also found to be important, with the cytotoxic activity of pyridine derivatives following the order of pyridin-2-yl > pyridin-3-yl > pyridin-4-yl. mdpi.com These findings underscore that the marine bromotyrosine scaffold is a promising template for developing more selective cytotoxic agents through targeted structural modifications. mdpi.comresearchgate.net

Structural FeatureModificationImpact on Activity and SelectivityFinding Source(s)
Core Structure Replacement of the tyramine fragment with simpler aniline or benzylamine moieties.Retained cytotoxic activity, indicating the tyramine part is not essential. mdpi.com
Linker Hydroxylamine linker with E configuration.The E geometry of the oxime, potentially stabilized by intramolecular hydrogen bonds, is a consistent feature in active compounds. mdpi.commdpi.com
Core Structure Introduction of a pyridin-2-yl group in simplified analogs.Improved selectivity for cancer cells over normal cells. The position of the nitrogen atom in the pyridine ring influenced the degree of cytotoxic activity. mdpi.com

Computational Approaches in SAR

Computational methods are increasingly vital in the preclinical stages of drug discovery for elucidating SAR, predicting compound properties, and guiding the design of new analogs. nih.govresearchgate.netsysrevpharm.org These in silico techniques, including molecular modeling and docking simulations, offer powerful tools to understand the interactions between ligands like this compound and their biological targets at a molecular level. uneb.brderpharmachemica.com

Molecular Modeling and Docking Simulations: Structure-based drug design relies heavily on molecular docking to predict how a ligand binds to the active site of a target protein. uneb.brmdpi.com For this compound and its analogs, docking studies can help visualize the binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that contribute to the compound's activity. For example, understanding the stabilized hairpin conformation of related bromotyrosines through computational analysis can inform the synthesis of new analogs for SAR studies. mdpi.com

These simulations can rationalize experimental SAR data. For instance, if a bromine substituent is found to be crucial for activity, docking studies might reveal that it forms a critical halogen bond with an amino acid residue in the binding pocket of the target protein. Similarly, the enhanced activity observed with methoxy groups could be explained by the formation of specific hydrogen bonds. helsinki.fi The integration of molecular docking with more computationally intensive methods like molecular dynamics (MD) simulations can provide a more accurate picture by accounting for the flexibility of both the ligand and the protein target. nih.gov

Computational tools are also used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with more favorable drug-like characteristics early in the discovery process. nih.gov By building and validating computational models, researchers can screen virtual libraries of this compound-inspired compounds, prioritizing the synthesis of those with the highest predicted potency and best pharmacological profiles, thereby accelerating the drug discovery pipeline. mdpi.com

Translational Research and Lead Compound Development

Purpurealidin E Analogues as Chemical Probes in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways. Analogues derived from this compound have proven to be valuable chemical probes, particularly for investigating the function and therapeutic potential of the KV10.1 potassium channel, a protein that has emerged as a significant target in cancer research. nih.govplos.org

Researchers have synthesized simplified analogues of this compound to explore their effects on the KV10.1 channel. helsinki.fi These synthetic compounds act as modulators, allowing for detailed investigation into the channel's mechanism of action. nih.gov For instance, the most potent analogue, designated as compound 5, was found to be a KV10.1 gating modifier. nih.gov It alters the channel's function by shifting the activation curve and inducing an apparent inactivation, effects similar to the known KV10.1 modulator, mibefradil. nih.gov This finding suggests that the analogue likely binds to the voltage sensor domain of the channel, providing critical insights into its operation. nih.gov

Furthermore, these analogues serve as probes to explore cellular responses. Compound 5 was observed to be cytotoxic and to induce apoptosis (programmed cell death) in various cancerous and non-cancerous cell lines. nih.govplos.org By using these compounds, scientists can probe the apoptotic pathways, as demonstrated by the detection of caspase-3/7 activity in cells treated with the analogue. nih.gov This utility as a chemical probe helps to elucidate the mode of action of potential anticancer agents and to validate ion channels as viable drug targets. nih.govhelsinki.fi

Optimization Strategies for Lead Compound Identification

Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic characteristics, with the goal of producing a viable drug candidate. danaher.compatsnap.com For this compound, which lacks notable bioactivity itself, the strategy has been to use it as a scaffold for creating simplified amide analogues and then systematically refining their structure to identify potent lead compounds. cuni.czmdpi.com

A key optimization strategy involved the synthesis and evaluation of a library of 27 simplified bromotyramine analogues to establish a clear structure-activity relationship (SAR). nih.govhelsinki.fi This systematic approach allows researchers to understand which parts of the molecule are essential for its biological effect. numberanalytics.com The primary target for these analogues was the KV10.1 potassium channel. nih.gov

Key findings from the SAR studies on this compound analogues include:

Importance of Bromine and Methoxy (B1213986) Groups : The presence of bromine substituents on the central phenyl ring and a methoxy group on the distal phenyl ring were found to significantly enhance the inhibitory activity against KV10.1. nih.govplos.org

Halogen and Methyl Substitution : The most active compound in the series was the 3-chloro-4-methoxyphenyl derivative (compound 5). nih.govhelsinki.fi This substitution pattern was confirmed with other monohalogenated (bromo, iodo) and methylated analogues at the same positions, which were more active than dihalogenated derivatives. nih.gov

Role of the Amino Chain : Modifications to the other end of the molecule were also explored. Replacing the N,N-dimethylamino group at the end of the propylamino chain with an isopropyl group resulted in a complete loss of activity. nih.govhelsinki.fi

Necessity of Bromine on the Tyramine (B21549) Ring : The removal of bromine atoms from the tyramine ring in one of the analogues (compound 35) completely abolished its activity, highlighting the critical role of these atoms for interaction with the target. nih.govhelsinki.fi

These optimization strategies, focused on direct chemical manipulation of functional groups, have successfully identified analogues with low micromolar inhibitory activity, transforming an inactive natural product scaffold into a promising starting point for anticancer drug discovery. cuni.czdanaher.com

Table 1: Structure-Activity Relationship (SAR) of this compound Analogues for KV10.1 Inhibition

Modification / Analogue Type Structural Change Effect on KV10.1 Activity Reference(s)
Most Potent Analogue (Compound 5) 3-chloro-4-methoxyphenyl derivative High potency; serves as a benchmark for the series. nih.gov, helsinki.fi
Halogenation Pattern Monohalogenated (Cl, Br, I) at position 3 of the distal ring More active than dihalogenated analogues. nih.gov
Methoxy Group Position Para-methoxy substitution on the distal phenyl ring Appears to be important for KV10.1 inhibition. nih.gov, helsinki.fi
Amino Chain Modification Replacement of N,N-dimethylamino with isopropyl Total loss of activity. nih.gov, helsinki.fi
Tyramine Ring Bromination Lack of bromine atoms on the tyramine ring Abolished biological activity. nih.gov, helsinki.fi

| Linker Modification | Replacement of the longer tyramine part with an aniline (B41778) moiety | Retained cytotoxic activity and showed some improvement in selectivity. | mdpi.com |

Methodological Advancements in Drug Discovery Pipeline

The development of lead compounds from a starting point like this compound relies on a pipeline of modern drug discovery methodologies. technologynetworks.com These advanced techniques accelerate the process of identifying and optimizing promising molecules. niperhyd.ac.in In the research involving this compound analogues, several key methodological advancements have been instrumental.

Initially, a preliminary screening of secondary metabolites from marine sponges, including bromotyramine alkaloids, identified their potential to inhibit KV10.1 channels. nih.gov This "hit" identification often relies on High-Throughput Screening (HTS) , a process that uses automation to rapidly test thousands of compounds for a specific biological activity. technologynetworks.combiobide.com Following the initial hits, the targeted synthesis of an analogue library was undertaken. nih.gov

A crucial methodology in this research was electrophysiological evaluation , specifically using patch-clamp techniques on cells expressing the KV10.1 channel. nih.govhelsinki.fi This method allows for precise measurement of the ion flow through the channel and how it is affected by the application of each synthesized analogue, providing quantitative data on their inhibitory potency and mechanism of action. nih.gov

More recent advancements involve the use of computational and in silico methods . numberanalytics.com To expand the search for novel KV10.1 inhibitors beyond the initial this compound scaffold, a ligand-based pharmacophore model was developed. mdpi.com This computational model was built using the structural features of the 11 most potent this compound analogues. mdpi.com The model defines the essential three-dimensional arrangement of chemical features required for a molecule to bind to the target. This pharmacophore was then used for virtual screening of large commercial compound libraries to identify new, structurally distinct molecules with the potential to inhibit KV10.1. mdpi.com This approach successfully identified a novel diarylamine-based inhibitor (ZVS-08), demonstrating the power of combining synthetic chemistry with advanced computational tools to broaden the field of potential drug candidates. mdpi.com The integration of machine learning and artificial intelligence into these pipelines is a continuing advancement, promising to further enhance the efficiency of virtual screening and lead optimization. mdpi.comarxiv.org

Table 2: Methodological Advancements in this compound-Related Drug Discovery

Methodology Description Application in this compound Research Reference(s)
Analogue Library Synthesis Systematic creation of a series of related compounds to study structure-activity relationships (SAR). A library of 27 simplified this compound analogues was synthesized to probe the KV10.1 channel. nih.gov, helsinki.fi
Electrophysiological Evaluation Techniques like patch-clamping are used to measure the electrical properties of cells and ion channels. Used to evaluate the inhibitory effect and mechanism of action of each analogue on KV10.1 channels. nih.gov, helsinki.fi
Ligand-Based Pharmacophore Modeling A computational method that creates a 3D model of the essential features required for a molecule to bind to a target, based on known active compounds. A model was built from the most potent this compound analogues to virtually screen for new KV10.1 inhibitors. mdpi.com

| Virtual Screening | A computational technique that searches large libraries of small molecules to identify those most likely to bind to a drug target. | The pharmacophore model was used to screen commercial libraries, leading to the discovery of a novel inhibitor class. | mdpi.com |

Future Research Directions and Perspectives

Elucidation of Novel Biological Targets

While research has identified the K_V_10.1 and Ca_V_3.1 ion channels as key targets, the broad bioactivity profile of bromotyrosine alkaloids suggests that other cellular targets likely exist. mdpi.comcuni.czmdpi.com Future research should employ proteomic and transcriptomic approaches to screen for new binding partners and signaling pathways affected by Purpurealidin E and its derivatives. Given that many marine natural products possess antimicrobial and anti-inflammatory properties, exploring targets within pathways related to infection and inflammation could be a fruitful area of investigation. researchgate.net

Exploration of Undiscovered Bioactivities in Analogues

The existing libraries of synthetic analogues, created to probe anticancer and ion channel modulating effects, represent a valuable resource for discovering new bioactivities. exlibrisgroup.comacs.orgacs.org These compounds can be screened against a wider range of biological assays, including those for antiviral, antiparasitic, and neuroprotective effects. For instance, aplyzanzine A's broad antimicrobial activity suggests that this scaffold could be optimized to develop new classes of antibiotics. acs.org Similarly, the antitumor activity of suberedamine B warrants further investigation into its specific mechanism and potential against a broader panel of cancer types. acs.org

Advanced Synthetic Methodologies for Complex Analogues

Future synthetic efforts should move beyond simple amide couplings to generate more complex and diverse analogues. acs.org Advanced synthetic methodologies, such as computational modeling, can be used to design novel structures with predicted high affinity for specific targets. numberanalytics.com High-throughput screening techniques can then be employed to rapidly test large libraries of these new compounds. numberanalytics.com Furthermore, the development of novel reaction pathways, such as C-H activation or late-stage functionalization, could allow for the synthesis of complex analogues that are currently inaccessible, potentially leading to compounds with enhanced potency and selectivity. numberanalytics.comrsc.org

Sustainable Sourcing and Production Considerations

Relying on the harvesting of the Pseudoceratina purpurea sponge is not a sustainable long-term strategy for producing this compound or its derivatives. covalo.comnih.gov Future efforts must focus on sustainable production methods. The established total synthesis from tyramine (B21549) is a significant step in this direction. nih.gov Further advancements could come from the field of metabolic engineering. acs.org This would involve identifying the complete biosynthetic gene cluster for this compound from the sponge or its symbionts and expressing it in a fast-growing host organism like Escherichia coli or yeast. acs.org This approach offers a scalable and environmentally friendly method to produce these valuable marine compounds without impacting marine ecosystems. acs.orgnih.gov Additionally, developing aquaculture techniques for the sponge itself in controlled environments could provide a more sustainable alternative to wild harvesting. covalo.com

Q & A

Q. How can researchers synthesize this compound analogs while ensuring structural fidelity and reproducibility?

  • Methodological Answer : Follow modular synthesis protocols focusing on brominated aromatic cores and nitrogen-containing substituents (see structural templates in ). Use high-resolution NMR and mass spectrometry to verify intermediate and final compound structures. Document reaction conditions (e.g., solvent purity, temperature) meticulously, as minor variations can alter bromination patterns or stereochemistry .

Q. What in vitro assays are suitable for preliminary screening of this compound’s antineoplastic activity?

  • Methodological Answer : Employ MTT or resazurin-based viability assays on cancer cell lines (e.g., breast, colon) with non-cancerous controls (e.g., fibroblasts) to assess selectivity. Use IC₅₀ calculations to quantify potency. Pair these with apoptosis markers (e.g., caspase-3 activation) to differentiate cytotoxic mechanisms .

Advanced Research Questions

Q. How can structural modifications of this compound analogs optimize KV10.1 specificity while minimizing off-target cytotoxicity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically altering bromine positions, aromatic ring substituents, or nitrogen moieties (see for structural examples). Compare KV10.1 inhibition (via patch-clamp) and cytotoxicity profiles across analogs. Molecular docking simulations targeting the KV10.1 voltage sensor domain can predict binding affinity changes .

Q. What strategies resolve contradictions between this compound’s ion channel modulation and non-specific cytotoxic effects?

  • Methodological Answer : Use conditional KV10.1 knockout cell lines to isolate channel-specific effects. If cytotoxicity persists in knockouts, investigate alternative targets (e.g., mitochondrial ion channels) via proteomic profiling or calcium flux assays. Dose-response studies can identify concentration thresholds where channel modulation precedes cell death .

Q. How should researchers design competition experiments to validate this compound’s binding site on KV10.1?

  • Methodological Answer : Co-apply this compound with mibefradil (a known KV10.1 gating modifier) in electrophysiology experiments. If analog 5’s effects are attenuated, it suggests shared binding sites. For further validation, use radiolabeled analogs in saturation binding assays with purified KV10.1 protein .

Q. What statistical frameworks are critical for analyzing dose-dependent responses in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For time-dependent effects, employ survival analysis or mixed-effects models .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity assays?

  • Answer : Adopt open-science practices: share synthetic protocols (e.g., via Supplementary Information), deposit raw electrophysiology data in repositories like Zenodo, and validate key findings in independent labs. Use standardized cell lines from authenticated repositories (e.g., ATCC) .

Q. What frameworks guide hypothesis formulation for this compound’s mechanism of action?

  • Answer : Use the PICO framework:
  • P opulation: KV10.1-expressing cancer cells.
  • I ntervention: this compound treatment.
  • C omparison: Untreated cells or mibefradil controls.
  • O utcome: Channel activation kinetics and viability .

Data Interpretation & Reporting

Q. How should conflicting data on this compound’s therapeutic window be addressed in publications?

  • Answer : Transparently report cytotoxicity and channel modulation data in tandem. Discuss limitations (e.g., cell line heterogeneity) and propose follow-up studies (e.g., in vivo models). Use sensitivity analyses to quantify uncertainty in dose-response relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Purpurealidin E
Reactant of Route 2
Reactant of Route 2
Purpurealidin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.